1,3-Dichloroisoquinoline-7-sulfonyl chloride
Overview
Description
1,3-Dichloroisoquinoline-7-sulfonyl chloride is a chemical compound with the molecular formula C9H4Cl3NO2S and a molecular weight of 296.56 g/mol . This compound is primarily used in biochemical research, particularly in the field of proteomics . It is known for its reactivity and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dichloroisoquinoline-7-sulfonyl chloride can be synthesized through several methods. One common synthetic route involves the chlorination of isoquinoline derivatives followed by sulfonylation. The reaction typically requires the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination and sulfonylation processes. These processes are optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloroisoquinoline-7-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or alcohols.
Coupling Reactions: It can undergo Pd(PPh3)4-catalyzed regioselective coupling with arylboronic acids to form 1-aryl-3-chloroisoquinolines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Coupling Reactions: These reactions often require palladium catalysts and arylboronic acids, with the reaction conditions including inert atmospheres and specific temperature ranges.
Major Products Formed
Scientific Research Applications
1,3-Dichloroisoquinoline-7-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Dichloroisoquinoline-7-sulfonyl chloride involves its reactivity towards nucleophiles. The chlorine atoms in the compound are highly reactive and can be readily displaced by nucleophiles, leading to the formation of various substituted products . This reactivity is exploited in various chemical transformations and modifications of biomolecules.
Comparison with Similar Compounds
Similar Compounds
1,4-Dichloroisoquinoline-7-sulfonyl chloride: This compound has a similar structure but with chlorine atoms at different positions.
1,3-Dichloroisoquinoline: This compound lacks the sulfonyl chloride group but shares the dichloroisoquinoline core structure.
Uniqueness
1,3-Dichloroisoquinoline-7-sulfonyl chloride is unique due to the presence of both chlorine and sulfonyl chloride groups, which confer distinct reactivity and versatility in chemical synthesis. This combination of functional groups makes it a valuable reagent in various research and industrial applications .
Properties
IUPAC Name |
1,3-dichloroisoquinoline-7-sulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl3NO2S/c10-8-3-5-1-2-6(16(12,14)15)4-7(5)9(11)13-8/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITORBCGERYBPLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C(N=C(C=C21)Cl)Cl)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl3NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101259574 | |
Record name | 1,3-Dichloro-7-isoquinolinesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101259574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
930396-15-9 | |
Record name | 1,3-Dichloro-7-isoquinolinesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=930396-15-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dichloro-7-isoquinolinesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101259574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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